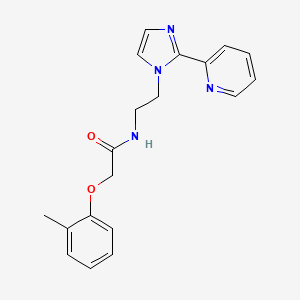

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Descripción

N-(2-(2-(Pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative featuring a pyridinyl-substituted imidazole core linked via an ethyl spacer to an o-tolyloxyacetamide moiety.

Propiedades

IUPAC Name |

2-(2-methylphenoxy)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-15-6-2-3-8-17(15)25-14-18(24)21-10-12-23-13-11-22-19(23)16-7-4-5-9-20-16/h2-9,11,13H,10,12,14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCLNMNOCRELTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and pharmacological effects, supported by relevant research findings and data tables.

1. Chemical Structure and Synthesis

The compound features a unique structure incorporating a pyridine ring, an imidazole moiety, and an o-tolyloxy acetamide group. The synthesis typically involves multi-step organic reactions:

- Formation of the Imidazole Ring: Achieved through the condensation of glyoxal with ammonia.

- Attachment of the Pyridine Ring: Often accomplished via coupling reactions such as Suzuki or Heck reactions.

- Incorporation of the o-Tolyloxy Group: This is integrated through nucleophilic substitution or direct coupling methods.

- Final Acetamide Formation: Conducted using acetic anhydride or acyl chlorides .

The biological activity of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in various metabolic pathways.

- Receptor Modulation: It could act as an antagonist or agonist at specific receptors, influencing signal transduction pathways.

- Antimicrobial Activity: Preliminary studies suggest potential antibacterial and antifungal properties, likely due to structural similarities with known antimicrobial agents .

3.1 Anticancer Properties

Research indicates that imidazopyridine derivatives exhibit significant anticancer activity. Studies have shown that similar compounds can inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, compounds within this class have demonstrated effectiveness against several cancer cell lines, including breast and lung cancer .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |

| Compound B | A549 (Lung) | 15 | Angiogenesis inhibition |

3.2 Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 4 µg/mL |

Case Study 1: Anticancer Efficacy

A recent study assessed the anticancer effects of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against a panel of bacteria and fungi. The results demonstrated that at low concentrations (4–16 µg/mL), the compound effectively inhibited the growth of both Staphylococcus aureus and Candida albicans, suggesting its potential utility in treating infections caused by these pathogens.

5. Conclusion

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide exhibits a diverse range of biological activities, particularly in anticancer and antimicrobial domains. Its complex structure allows for multiple mechanisms of action, making it a valuable candidate for further pharmacological studies. Continued research into its efficacy and safety profile will be essential to fully understand its therapeutic potential.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Notes:

- The target compound’s o-tolyloxy group introduces steric hindrance and moderate hydrophobicity compared to the naphthyl group in , which may enhance membrane permeability but reduce aqueous solubility.

- Thioacetamide derivatives (e.g., 5a–m ) exhibit improved anticonvulsant efficacy compared to oxygen-based analogs, likely due to enhanced metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.